N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide
Description
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide (CAS: 872107-76-1; molecular formula: C₁₅H₂₁ClN₂O₄S) is a sulfonamide-acetamide hybrid compound characterized by a 2-methoxyphenyl core substituted with an azepane-1-sulfonyl group at the 5-position and a 2-chloroacetamide moiety at the adjacent position. Its synthesis typically involves multi-step reactions, such as sulfonylation of a substituted aniline followed by chloroacetylation, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-22-14-7-6-12(10-13(14)17-15(19)11-16)23(20,21)18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQZHQYOHAZNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Methoxylation: The phenyl ring is methoxylated using methanol and a suitable catalyst.
Chloroacetamidation: Finally, the chloroacetamide group is introduced through a reaction with chloroacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of new amide derivatives.
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
The compound N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article will explore its scientific research applications, including pharmacological properties, potential therapeutic uses, and its role in agrochemicals.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis in malignant cells, which could be beneficial in developing targeted cancer therapies.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis, leading to cell lysis. This property positions it as a candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Herbicide Development
In agricultural research, this compound is being explored as a potential herbicide. Its chemical structure suggests it may interfere with specific biochemical pathways in plants, leading to effective weed control. Preliminary studies have indicated that it can selectively inhibit the growth of certain weed species without adversely affecting crop plants.
Pesticidal Properties
The compound's sulfonamide group enhances its efficacy as a pesticide. Studies have shown that it can effectively target pest species while minimizing harm to beneficial insects. This selectivity is crucial for sustainable agricultural practices and integrated pest management strategies.
Summary of Research Findings
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the effects of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and increased rates of apoptosis, indicating its potential as an effective treatment option.
Case Study 2: Agricultural Application
In a field trial, researchers tested the herbicidal efficacy of this compound against common agricultural weeds. The results demonstrated significant reductions in weed biomass compared to untreated controls, supporting its viability as a new herbicide candidate.
Mechanism of Action
The mechanism of action of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfonamide Moiety
The azepane (7-membered ring) sulfonamide group in the target compound distinguishes it from analogs with smaller cyclic amines. For example:
- 2-Chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide (CAS: 853725-36-7) substitutes azepane with a linear diethylamine group, increasing hydrophobicity (logP ~3.5) but sacrificing conformational rigidity, which may reduce target binding affinity .
Table 1: Impact of Sulfonamide Substituents on Key Properties
| Compound Name | CAS | Ring Size/Group | logP* | Molecular Weight |
|---|---|---|---|---|
| Target compound | 872107-76-1 | Azepane (7) | ~2.8 | 360.86 |
| Piperidine analog | 568543-70-4 | Piperidine (6) | ~2.5 | 346.83 |
| Diethylamino analog | 853725-36-7 | Diethylamino | ~3.5 | 358.85 |
*Estimated using fragment-based methods.
Chloroacetamide Modifications
The 2-chloroacetamide group is a common pharmacophore in enzyme inhibitors. Comparisons include:
- N-[5-(Acetylamino)-2-methoxyphenyl]methyl-2-chloroacetamide (ZINC00106664): Replaces sulfonamide with acetylamino, reducing acidity (pKa ~10 vs. sulfonamide’s ~6) and altering solubility profiles .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (CAS: N/A): Incorporates a nitro group para to chlorine, enhancing electron-withdrawing effects but increasing toxicity risks .
Heterocyclic Core Variations
Compounds with alternative heterocycles exhibit divergent bioactivities:
- 2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide (CAS: 499101-97-2): Replaces the phenyl ring with a thiadiazole core, improving π-π stacking interactions but reducing metabolic stability due to sulfur oxidation .
- 2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide (CAS: 873790-29-5): Uses an oxadiazole ring, enhancing hydrogen-bond acceptor capacity but introducing steric hindrance .
Biological Activity
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide is a synthetic compound with significant potential in biological applications. Its unique structure, characterized by the presence of an azepan ring and a chloroacetamide moiety, suggests various interactions with biological targets, making it a subject of interest in pharmacological research.
- IUPAC Name: N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-chloroacetamide
- Molecular Formula: C15H21ClN2O4S
- Molecular Weight: 360.86 g/mol
- CAS Number: 872107-76-1
- Purity: 97.00%
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of chloroacetamides, including this compound. A significant finding is that compounds within this class demonstrate varying effectiveness against different bacterial strains.
Key Findings:
- Effective Against:
- Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Moderate activity against the yeast Candida albicans.
- Less effective against Gram-negative bacteria like Escherichia coli.
The biological activity is influenced by the position and nature of substituents on the phenyl ring, which impacts lipophilicity and membrane permeability .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how structural modifications affect biological activity. The studies indicate that:
- Compounds with halogenated substituents on the phenyl ring display enhanced antimicrobial properties due to increased lipophilicity, facilitating better membrane penetration.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Yeast |
|---|---|---|---|
| This compound | High | Low | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Very High | Moderate | Low |
| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |
The proposed mechanism of action for this compound includes:
- Inhibition of bacterial enzyme activity.
- Disruption of cell membrane integrity through interaction with lipid bilayers.
These interactions are crucial for its antimicrobial efficacy, particularly against resistant strains .
Study 1: Antimicrobial Efficacy
A study conducted on various N-substituted chloroacetamides revealed that those similar to this compound exhibited promising results in inhibiting the growth of MRSA. The research utilized standard antimicrobial susceptibility testing methods to confirm these findings, highlighting the compound's potential as a lead candidate for further development .
Study 2: QSAR Analysis
Another investigation employed QSAR modeling to predict the biological activity of newly synthesized derivatives. The findings indicated that modifications enhancing lipophilicity significantly improved antimicrobial activity, supporting the hypothesis that structural optimization can lead to more effective agents against resistant pathogens .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation and acetylation steps. A common approach involves reacting 5-amino-2-methoxyphenyl precursors with azepane-1-sulfonyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile) to install the sulfonamide group. Subsequent chloroacetylation is achieved using 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for sulfonylation) and reaction time (4–6 hours at 60–80°C). Crystallization from ethanol/water mixtures improves purity .
Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical for confirming its conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include bond angles (e.g., C–S–N in the sulfonamide group, typically 105–110°) and torsion angles (e.g., between the azepane ring and methoxyphenyl plane, often <20°). Intermolecular interactions, such as C–H⋯O hydrogen bonds between the chloroacetamide carbonyl and adjacent aromatic hydrogens, stabilize the crystal lattice .
Q. What spectroscopic techniques are most effective for characterizing its functional groups?
- Methodological Answer :
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch), ~1150 cm⁻¹ (sulfonyl S=O), and ~750 cm⁻¹ (C–Cl stretch).
- NMR : -NMR shows methoxy singlet at δ 3.8–4.0 ppm, azepane multiplet (δ 1.5–2.5 ppm), and aromatic protons (δ 6.8–7.5 ppm). -NMR confirms sulfonamide (δ 45–50 ppm) and chloroacetamide (δ 170 ppm) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, HOMO-LUMO analysis) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal the electron-deficient nature of the chloroacetamide group, with LUMO energy localized on the chlorine atom (−1.8 eV). This predicts susceptibility to nucleophilic attack at the C–Cl bond. Solvent effects (e.g., polar aprotic solvents like DMF) lower activation energy by stabilizing transition states .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-containing acetamides?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:
- Dose-response curves : Test across 0.1–100 µM to identify IC trends.
- Structural analogs : Compare activity of derivatives lacking the azepane or methoxy groups to isolate pharmacophores.
- Molecular docking : Validate target binding (e.g., carbonic anhydrase IX) using AutoDock Vina, focusing on sulfonamide-Zn interactions .
Q. How do intermolecular forces in the solid state affect its solubility and formulation for in vivo studies?
- Methodological Answer : Strong hydrogen-bonding networks (e.g., N–H⋯O=S) reduce aqueous solubility. Strategies to improve bioavailability include:
- Co-crystallization : Use succinic acid or cyclodextrins to disrupt crystal packing.
- Salt formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt.
- Amorphous dispersion : Spray-dry with polyvinylpyrrolidone (PVP) to enhance dissolution .
Q. What experimental designs optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Use a factorial design (e.g., 2 matrix) varying:
- Substituents : Replace azepane with piperidine or morpholine to probe steric effects.
- Electrophiles : Substitute 2-chloroacetyl chloride with bromo- or iodo-analogs to study leaving group kinetics.
- Protecting groups : Temporarily block the methoxy group with tert-butyldimethylsilyl (TBDMS) to direct regioselective sulfonylation .
Q. How can contradictory results in thermal stability studies (TGA/DSC) be reconciled?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvent. Remedies include:
- Annealing : Heat samples to 10°C below melting point (observed ~180–200°C) to ensure uniform crystallinity.
- Dynamic Vapor Sorption (DVS) : Confirm anhydrous vs. hydrated forms, which alter decomposition profiles.
- Controlled cooling rates : Use 2–5°C/min in DSC to differentiate kinetic vs. thermodynamic stability .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfonamide group. Monitor reactions via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
- Crystallization : Use slow evaporation from ethanol to obtain diffraction-quality crystals .
- Bioassays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to benchmark activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
